molecular formula C10H13NO B1418003 2-(3-Methoxyphenyl)azetidine CAS No. 777887-12-4

2-(3-Methoxyphenyl)azetidine

Cat. No. B1418003
CAS RN: 777887-12-4
M. Wt: 163.22 g/mol
InChI Key: LGWREHODVFMFSH-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)azetidine” is a β-lactam four-member heterocyclic compound . It has the IUPAC name 3-(2-azetidinyl)phenyl methyl ether . The CAS number is 777887-12-4 .


Synthesis Analysis

The synthesis of azetidines, including “2-(3-Methoxyphenyl)azetidine”, has been achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope .


Molecular Structure Analysis

The molecular weight of “2-(3-Methoxyphenyl)azetidine” is 163.22 . The InChI code is 1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 .


Chemical Reactions Analysis

Azetidines, including “2-(3-Methoxyphenyl)azetidine”, have been synthesized via visible-light-mediated intermolecular aza Paternò–Büchi reactions . This reaction represents a powerful method for the synthesis of highly strained, four-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)azetidine” include a molecular weight of 163.22 . The compound’s InChI code is 1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

“2-(3-Methoxyphenyl)azetidine” is a valuable heterocycle in organic synthesis. Due to its considerable ring strain, it exhibits unique reactivity that can be harnessed for constructing complex molecules. In medicinal chemistry, azetidines are incorporated into drug scaffolds to improve pharmacokinetic properties .

Synthesis via Aza Paternò–Büchi Reactions

The aza Paternò–Büchi reaction is an efficient method for synthesizing functionalized azetidines. This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component allows for the rapid assembly of azetidine rings with high regio- and stereoselectivity .

Aza-Michael Addition Reactions

Aza-Michael addition is a versatile method for constructing C–N bonds. This reaction is crucial for creating various highly functional organic compounds, and “2-(3-Methoxyphenyl)azetidine” can play a significant role in this process due to its reactive nature .

Polymerization

Azetidines, including “2-(3-Methoxyphenyl)azetidine”, are used as building blocks for polyamines through anionic polymerization. Despite challenges in controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have applications in antibacterial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

properties

IUPAC Name

2-(3-methoxyphenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWREHODVFMFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660758
Record name 2-(3-Methoxyphenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)azetidine

CAS RN

777887-12-4
Record name 2-(3-Methoxyphenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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